

# Application Notes: Janus Green B Staining for Cultured Cells

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Janus green** B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1] Its application is crucial in cellular and molecular biology, toxicology, and drug development for assessing mitochondrial function and overall cell health. JGB is a supravital stain, meaning it can be applied to living cells without immediately killing them.[2] The staining mechanism is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.[3]

The specificity of JGB for mitochondria arises from the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[3][4] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink form, leading to the selective visualization of mitochondria. This oxygen-dependent reaction is a key indicator of metabolically active mitochondria.

## Principle of Staining

**Janus green** B is a cationic dye that can penetrate the plasma membrane of living cells. Once inside the cell, it is selectively oxidized by the cytochrome c oxidase system in the inner mitochondrial membrane, resulting in a distinct blue-green color. The rest of the cell, lacking this specific enzymatic activity, reduces JGB to its colorless leuco form. This differential staining allows for the clear visualization of mitochondria as discrete colored organelles against a



transparent cytoplasmic background. Consequently, JGB staining serves as a reliable method for assessing the presence and, to some extent, the functional integrity of mitochondria in cultured cells.

## **Applications in Research and Drug Development**

- Mitochondrial Visualization: JGB is primarily used for the direct observation of mitochondria in living cells, providing insights into their morphology, distribution, and abundance.
- Assessment of Cell Viability and Toxicity: Since the staining depends on active mitochondrial respiration, JGB can be used as an indicator of cell viability. A lack of staining or a faint coloration can suggest mitochondrial dysfunction, a common marker of cellular stress or toxicity induced by drug candidates. The conversion of the blue-green JGB to a pink diethyl safranin by oxidoreductases in actively respiring mitochondria can be measured spectroscopically for a quantitative analysis of cell health.
- High-Throughput Screening: The simplicity and reliability of JGB staining make it suitable for high-throughput screening assays to evaluate the effects of various compounds on mitochondrial function and cell viability.

## **Data Presentation**

The following table summarizes key quantitative parameters for **Janus green** B staining of cultured cells. Optimal conditions may vary depending on the cell type and experimental goals.



Parameter	Value Range	Notes
Stain Concentration	0.01% - 0.1% (w/v)	A common starting concentration is 0.02%. The optimal concentration should be determined empirically for each cell line.
Incubation Time	5 - 30 minutes	Shorter incubation times (5-10 minutes) are generally preferred to minimize potential cytotoxicity.
Incubation Temperature	Room Temperature or 37°C	37°C may enhance dye uptake but could also increase toxicity.
Observation Method	Brightfield Microscopy	Janus green B is a chromogenic dye and does not require a fluorescence microscope for visualization.

## **Experimental Protocols**

#### Materials:

- Janus green B powder
- Distilled water or 99.9% ethanol
- Phosphate-Buffered Saline (PBS), sterile
- Cultured cells (adherent or suspension)
- Microscope slides and coverslips or glass-bottom dishes
- Light microscope
- Optional: Formaldehyde solution for post-staining fixation



#### Reagent Preparation:

- Stock Solution (e.g., 1% w/v): Dissolve 10 mg of **Janus green** B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.
- Working Solution (e.g., 0.02% w/v): Prepare the working solution fresh before each use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 μL of the 1% stock solution to 980 μL of PBS.

#### Staining Protocol for Adherent Cells:

- Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared Janus green B working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to eliminate excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

#### Staining Protocol for Suspension Cells:

- Harvest the cells by centrifugation (e.g., 500 x g for 3 minutes).
- Aspirate the supernatant and resuspend the cell pellet in the Janus green B working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Pellet the cells by centrifugation and discard the supernatant.

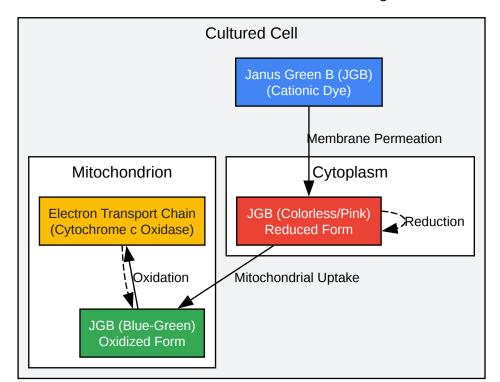


- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

## **Safety Precautions**

**Janus green** B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.

## **Visualizations**



Mechanism of Janus Green B Staining

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Caption: Mechanism of selective mitochondrial staining by **Janus Green** B.

## Janus Green B Staining Workflow Start **Prepare Cultured Cells** (Adherent or Suspension) Prepare Fresh 0.02% JGB **Working Solution** Incubate Cells with JGB (5-10 min, RT, dark) Wash Cells with PBS (2-3 times) Observe under Light Microscope End

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Caption: Experimental workflow for Janus Green B staining of cultured cells.



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